5-Amino-2,3,3-trimethylisoindoline

IDO2 Immunometabolism Inhibitor

5-Amino-2,3,3-trimethylisoindoline is a nitrogen-containing heterocycle within the isoindoline family, distinguished by a 2,3,3‑trimethyl substitution pattern and a free 5‑amino group. Its molecular formula is C11H16N2 (MW 176.26 g/mol).

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Cat. No. B8279668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2,3,3-trimethylisoindoline
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1(C2=C(CN1C)C=CC(=C2)N)C
InChIInChI=1S/C11H16N2/c1-11(2)10-6-9(12)5-4-8(10)7-13(11)3/h4-6H,7,12H2,1-3H3
InChIKeyPATYZCFINDKGJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2,3,3-trimethylisoindoline (CAS 1092795-05-5): Data-Driven Procurement & Selection Guide


5-Amino-2,3,3-trimethylisoindoline is a nitrogen-containing heterocycle within the isoindoline family, distinguished by a 2,3,3‑trimethyl substitution pattern and a free 5‑amino group . Its molecular formula is C11H16N2 (MW 176.26 g/mol) . The compound has been evaluated as an indoleamine 2,3‑dioxygenase 2 (IDO2) inhibitor, providing a quantitative anchor for its differentiation in the isoindoline chemical space [1].

Why 5-Amino-2,3,3-trimethylisoindoline Cannot Be Replaced by Unsubstituted 5‑Aminoisoindoline


Simple 5‑aminoisoindoline (MW 134.18 g/mol) lacks the 2,3,3‑trimethyl motif that distinguishes the target compound [1]. This methylation pattern alters both physicochemical properties—such as lipophilicity—and biological activity profiles [2]. The target compound’s measured IDO2 inhibitory activity (IC50 ~51 μM) exemplifies a functional consequence of the trimethyl substitution that would be absent in the unsubstituted scaffold, making direct interchange without confirmatory data unreliable [2].

Quantitative Differentiation Evidence for 5-Amino-2,3,3-trimethylisoindoline vs. Closest Analogs


IDO2 Inhibitory Potency: 5-Amino-2,3,3-trimethylisoindoline vs. IDO2-IN-1

5-Amino-2,3,3-trimethylisoindoline inhibits mouse IDO2 with an IC50 of 5.10×10⁴ nM (51 μM) in a cell-based kynurenine-formation assay [1]. In contrast, the tool compound IDO2-IN-1 exhibits an IC50 of 112 nM against IDO2 , representing a ~455-fold difference in potency. This quantitative gap positions the target compound as a low‑potency IDO2 ligand suitable for applications where a weaker, potentially tunable interaction is desired, rather than for potent enzyme inhibition.

IDO2 Immunometabolism Inhibitor

Synthetic Accessibility: Direct Reduction from 5-Amino-2,3,3-trimethylisoindolin-1-one

The target compound is directly accessible via LiAlH₄‑mediated reduction of 5‑amino‑2,3,3‑trimethylisoindolin‑1‑one in THF at 70 °C, as documented in patent EP2168966B1 [1]. The precursor itself is commercially available (CAS 1092795‑04‑4), enabling a one‑step synthetic route. In contrast, the regioisomer 5‑amino‑1,1,2‑trimethylisoindoline (CAS 1092794‑94‑9) requires distinct starting materials, potentially limiting synthetic flexibility.

Synthesis Reduction Intermediate

Molecular Weight and Predicted Lipophilicity Shift vs. Unsubstituted 5‑Aminoisoindoline

5‑Amino‑2,3,3‑trimethylisoindoline (MW 176.26 g/mol) is 31% heavier than unsubstituted 5‑aminoisoindoline (MW 134.18 g/mol) [1]. The three additional methyl groups are predicted to increase the octanol/water partition coefficient (LogP) by approximately 1.0‑1.5 log units relative to the unsubstituted scaffold, based on fragment‑based calculations (class‑level inference).

Physicochemical properties Lipophilicity Molecular weight

Optimal Application Scenarios for 5‑Amino‑2,3,3‑trimethylisoindoline Based on Quantitative Evidence


IDO2 Tool Compound for Weak‑Affinity or Competitive Binding Studies

With an IC50 of 51 μM against mouse IDO2 [1], 5‑amino‑2,3,3‑trimethylisoindoline is best deployed as a low‑potency reference ligand rather than a potent inhibitor. It enables competitive displacement experiments to characterize high‑affinity binders, or serves as a starting scaffold for structure‑activity relationship (SAR) campaigns aimed at improving IDO2 potency.

Synthetic Intermediate for Diversified Isoindoline Libraries

The compound’s established one‑step synthesis from 5‑amino‑2,3,3‑trimethylisoindolin‑1‑one [2] makes it a practical building block. Its free 5‑amino group permits rapid diversification through amide coupling, sulfonylation, or reductive amination, enabling the parallel synthesis of isoindoline‑focused compound libraries.

Physicochemical Comparator in Isoindoline Scaffold‑Hopping Programs

The systematic increase in molecular weight (+31%) and predicted lipophilicity (~+1 LogP unit) relative to 5‑aminoisoindoline [3] allows medicinal chemists to use this compound as a calibrated probe when evaluating the impact of trimethyl substitution on ADME properties, without the confounding influence of other functional‑group changes.

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